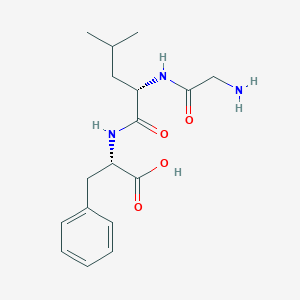

Glycyl-leucyl-phenylalanine

説明

Glycyl-Leucyl-Phenylalanine is a dipeptide composed of glycine and phenylalanine . It is an incomplete breakdown product of protein digestion or protein catabolism .

Synthesis Analysis

The synthesis of L-phenylalanine, a component of Glycyl-Leucyl-Phenylalanine, has been studied extensively. A recent study demonstrated an efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .科学的研究の応用

Nanomedicine and Drug Delivery

Glycyl-leucyl-phenylalanine plays a significant role in the field of nanomedicine , particularly in the development of self-assembling peptides. These peptides can form nanostructures and hydrogels, which are promising for innovative drug delivery systems . The Phe-Phe motif, which is part of this tripeptide, is known for driving the self-assembly of short peptides into nanostructures that can be used for targeted drug delivery .

Biomaterials for Tissue Engineering

The self-assembly properties of Glycyl-leucyl-phenylalanine also make it a valuable component in creating biomaterials for tissue engineering. Dipeptide-based hydrogels, which can be formed from this tripeptide, offer a biocompatible matrix that supports cell growth and tissue repair .

Synthesis of Pharmaceutically Active Compounds

This tripeptide is utilized in the biosynthesis of L-phenylalanine , an essential amino acid with multiple industrial applications. L-phenylalanine is a precursor for various pharmaceutically active compounds, including antibiotics and anticancer drugs .

Molecular Interaction Studies

In physicochemical research, Glycyl-leucyl-phenylalanine is used to study molecular interactions. Understanding these interactions is crucial for the design of new drug formulations and delivery technologies .

Enzymatic Studies and Mechanistic Insights

The compound is involved in studies related to enzymatic activity and mechanisms. For instance, it is used to investigate the role of cathepsin C in lysosomal function and the independent pathways of calcium signaling .

Biotechnological Production Processes

Glycyl-leucyl-phenylalanine is part of systematic bioconversion processes in biotechnology . It’s used to develop efficient microbial pathways for the production of high-value amino acids from low-cost starting materials .

将来の方向性

作用機序

Target of Action

H-Gly-Leu-Phe-OH, also known as Glycyl-leucyl-phenylalanine or GLF, is an immunostimulatory tripeptide derived from α-lactalbumin It’s known that glf can inhibit certain effects induced by the anticancer agent etoposide .

Mode of Action

It’s known that glf can inhibit the effects of etoposide, an anticancer agent . Etoposide works by inhibiting topoisomerase II, an enzyme that aids in DNA unwinding, leading to DNA damage and cell death . GLF’s ability to inhibit the effects of Etoposide suggests it may interact with this pathway, although the exact mechanism is unclear.

Biochemical Pathways

Given its known effect of inhibiting etoposide-induced effects , it’s likely that GLF interacts with the DNA repair and cell death pathways. Etoposide induces DNA damage by inhibiting topoisomerase II, leading to cell death

Result of Action

GLF has been shown to inhibit the effects of Etoposide, including Etoposide-induced alopecia, epidermal thickening, and thinning of the adipocyte layer . This suggests that GLF may have protective effects against these conditions.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-11(2)8-13(19-15(21)10-18)16(22)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUWMSBGMVAHSJ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908255 | |

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-leucyl-phenylalanine | |

CAS RN |

103213-38-3 | |

| Record name | Glycyl-leucyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

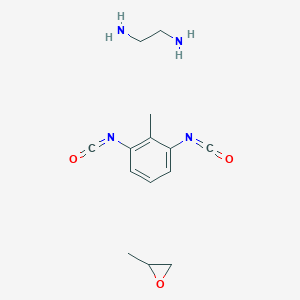

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

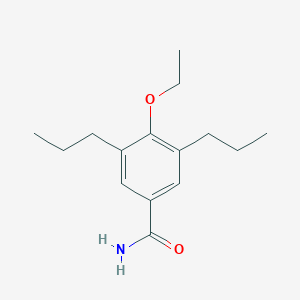

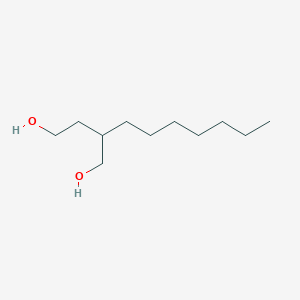

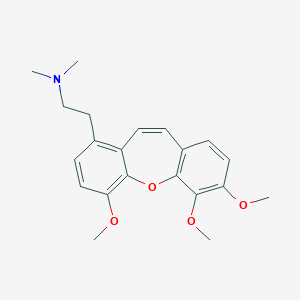

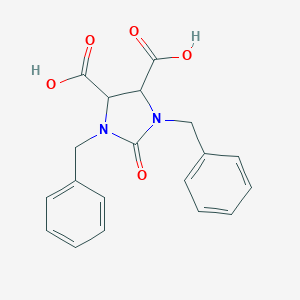

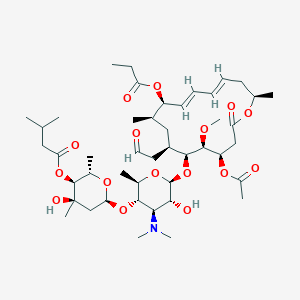

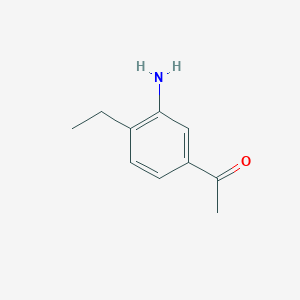

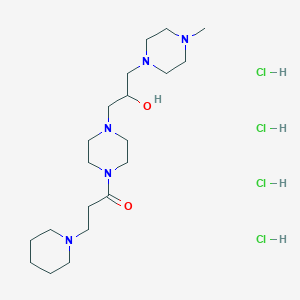

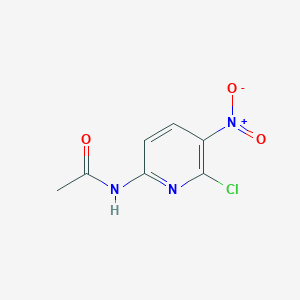

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)

![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)